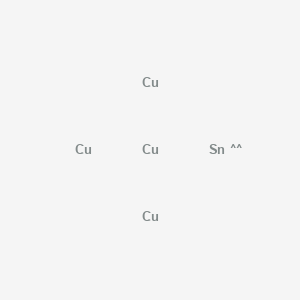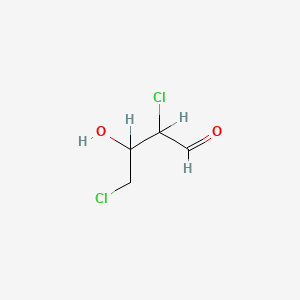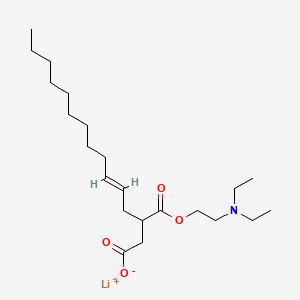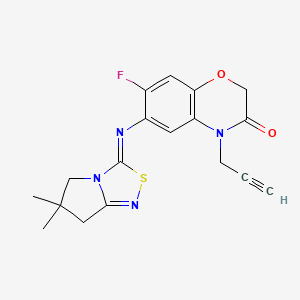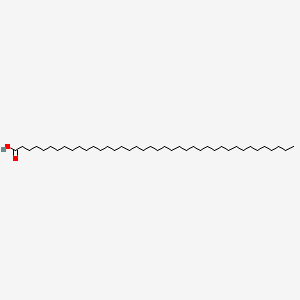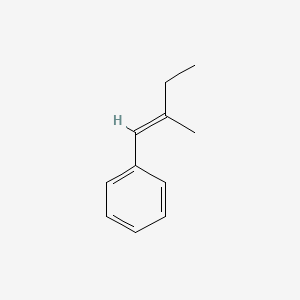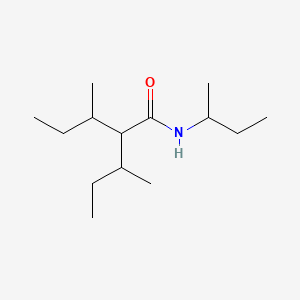
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound with a unique structure that includes a vinyl group and an isobutyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate typically involves the esterification of ®-1,5-Dimethyl-1-vinylhex-4-enol with isobutyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium reagents
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In synthetic chemistry, ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is used as a building block for the synthesis of more complex molecules. Its vinyl group allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity is being explored in research settings. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate are investigated for their potential as drug candidates. The compound’s unique structure allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and coatings.
Mechanism of Action
The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate depends on its specific application. In chemical reactions, the vinyl group can act as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
®-1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate ester group instead of isobutyrate.
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate: Similar structure but with a propionate ester group.
®-1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Similar structure but with a butyrate ester group.
Uniqueness
®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The isobutyrate group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
94022-07-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m0/s1 |
InChI Key |
JZIARAQCPRDGAC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@](C)(CCC=C(C)C)C=C |
Canonical SMILES |
CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



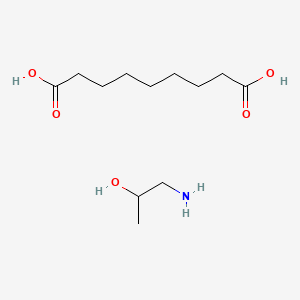

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

